3-(Dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide
3-(Dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide
ZM336372 is a Raf-1 activating agent, has been shown to cause growth inhibition and suppression of hormone secretion in a neuroendocrine cell line. ZM336372 causes growth inhibition, suppression of hormone secretion, and up-regulation of cell cycle inhibitors in a human hepatocellular carcinoma cell line, similar to that previously seen in NETs.
Brand Name:
Vulcanchem
CAS No.:
208260-29-1
VCID:
VC0548817
InChI:
InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28)
SMILES:
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O
Molecular Formula:
C23H23N3O3
Molecular Weight:
389.4 g/mol
3-(Dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide
CAS No.: 208260-29-1
Inhibitors
VCID: VC0548817
Molecular Formula: C23H23N3O3
Molecular Weight: 389.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 208260-29-1 |
---|---|
Product Name | 3-(Dimethylamino)-N-(3-(4-hydroxybenzamido)-4-methylphenyl)benzamide |
Molecular Formula | C23H23N3O3 |
Molecular Weight | 389.4 g/mol |
IUPAC Name | 3-(dimethylamino)-N-[3-[(4-hydroxybenzoyl)amino]-4-methylphenyl]benzamide |
Standard InChI | InChI=1S/C23H23N3O3/c1-15-7-10-18(24-23(29)17-5-4-6-19(13-17)26(2)3)14-21(15)25-22(28)16-8-11-20(27)12-9-16/h4-14,27H,1-3H3,(H,24,29)(H,25,28) |
Standard InChIKey | PYEFPDQFAZNXLI-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)NC(=O)C3=CC=C(C=C3)O |
Appearance | Solid powder |
Description | ZM336372 is a Raf-1 activating agent, has been shown to cause growth inhibition and suppression of hormone secretion in a neuroendocrine cell line. ZM336372 causes growth inhibition, suppression of hormone secretion, and up-regulation of cell cycle inhibitors in a human hepatocellular carcinoma cell line, similar to that previously seen in NETs. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | N-(5-(3-dimethylaminobenzamido)-2-methylphenyl)-4-hydroxybenzamide ZM 336372 ZM-336372 ZM336372 |
Reference | 1: Ou DL, Shen YC, Yu SL, Chen KF, Yeh PY, Fan HH, Feng WC, Wang CT, Lin LI, Hsu C, Cheng AL. Induction of DNA damage-inducible gene GADD45beta contributes to sorafenib-induced apoptosis in hepatocellular carcinoma cells. Cancer Res. 2010 Nov 15;70(22):9309-18. Epub 2010 Nov 9. PubMed PMID: 21062976. 2: Burgess S, Echeverria V. Raf inhibitors as therapeutic agents against neurodegenerative diseases. CNS Neurol Disord Drug Targets. 2010 Mar;9(1):120-7. Review. PubMed PMID: 20201822. 3: Deming D, Geiger P, Chen H, Kunnimalaiyaan M, Holen K. ZM336372 induces apoptosis associated with phosphorylation of GSK-3beta in pancreatic adenocarcinoma cell lines. J Surg Res. 2010 Jun 1;161(1):28-32. Epub 2009 Jul 12. PubMed PMID: 20031160; PubMed Central PMCID: PMC3379885. 4: Blechacz BR, Smoot RL, Bronk SF, Werneburg NW, Sirica AE, Gores GJ. Sorafenib inhibits signal transducer and activator of transcription-3 signaling in cholangiocarcinoma cells by activating the phosphatase shatterproof 2. Hepatology. 2009 Dec;50(6):1861-70. PubMed PMID: 19821497; PubMed Central PMCID: PMC2891152. 5: Echeverria V, Burgess S, Gamble-George J, Arendash GW, Citron BA. Raf inhibition protects cortical cells against beta-amyloid toxicity. Neurosci Lett. 2008 Oct 17;444(1):92-6. Epub 2008 Aug 8. PubMed PMID: 18706973. 6: Deming D, Geiger P, Chen H, Vaccaro A, Kunnimalaiyaan M, Holen K. ZM336372, a Raf-1 activator, causes suppression of proliferation in a human hepatocellular carcinoma cell line. J Gastrointest Surg. 2008 May;12(5):852-7. PubMed PMID: 18299943. 7: Kunnimalaiyaan M, Ndiaye M, Chen H. Neuroendocrine tumor cell growth inhibition by ZM336372 through alterations in multiple signaling pathways. Surgery. 2007 Dec;142(6):959-64; discussion 959-64. PubMed PMID: 18063082; PubMed Central PMCID: PMC2180346. 8: Houben R, Ortmann S, Schrama D, Herold MJ, Berberich I, Reichardt HM, Becker JC. Activation of the MAP kinase pathway induces apoptosis in the Merkel cell carcinoma cell line UISO. J Invest Dermatol. 2007 Sep;127(9):2116-22. Epub 2007 May 3. PubMed PMID: 17476292. 9: Marzec M, Kasprzycka M, Liu X, Raghunath PN, Wlodarski P, Wasik MA. Oncogenic tyrosine kinase NPM/ALK induces activation of the MEK/ERK signaling pathway independently of c-Raf. Oncogene. 2007 Feb 8;26(6):813-21. Epub 2006 Aug 7. PubMed PMID: 16909118. 10: Lai KP, Mak NK, Wei X, Wong RN, Wong MH, Wong CK. Bifunctional modulating effects of an indigo dimer (bisindigotin) to CYP1A1 induction in H4IIE cells. Toxicology. 2006 Sep 21;226(2-3):188-96. Epub 2006 Jul 4. PubMed PMID: 16901605. |
PubChem Compound | 5730 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume